molecular formula C203H311N55O60S B612751 Amyloid beta Peptide (42-1)(human) CAS No. 317366-82-8

Amyloid beta Peptide (42-1)(human)

Cat. No.: B612751
CAS No.: 317366-82-8
M. Wt: 4514 g/mol
InChI Key: QBEAMNLSDYIUGM-TYMWQTOHSA-N
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Description

Amyloid beta Peptide (42-1)(human) is a 42-amino acid peptide that plays a crucial role in the pathogenesis of Alzheimer’s disease. This peptide is derived from the amyloid precursor protein through sequential proteolysis by beta-secretase and gamma-secretase enzymes. The accumulation and aggregation of Amyloid beta Peptide (42-1)(human) in the brain are considered key factors in the development of Alzheimer’s disease .

Mechanism of Action

Target of Action

Amyloid beta Peptide (42-1)(human) primarily targets neurons, astrocytes, and brain microvascular endothelial cells . It is a major component of the amyloid plaques found in the brains of people with Alzheimer’s disease . The peptide is derived from the amyloid-beta precursor protein (APP), which is cleaved by beta secretase and gamma secretase to yield Amyloid beta Peptide (42-1)(human) in a cholesterol-dependent process .

Mode of Action

Amyloid beta Peptide (42-1)(human) interacts with its targets through a process of aggregation and deposition. It transitions from a soluble α-helical structure to β-sheet aggregates . This aggregation process is believed to be a key factor in the neurotoxic effects associated with Alzheimer’s disease . The peptide can aggregate to form soluble oligomeric species and insoluble fibrillar or amorphous assemblies .

Biochemical Pathways

Amyloid beta Peptide (42-1)(human) affects several biochemical pathways. It is produced by the proteolytic cleavage of β- and γ-secretases . In the extracellular environment, the peptide is able to aggregate and form fibrillar aggregates, producing inflammation by microglia induction, oxidative stress by ROS production, and apoptosis . It also reduces mitochondrial respiration by decreasing the expression of tricarboxylic acid cycle enzymes and electron transport chain complexes .

Pharmacokinetics

The pharmacokinetics of Amyloid beta Peptide (42-1)(human) are complex. After a single intravenous bolus injection, the plasma pharmacokinetics were found to be similar for both Amyloid beta Peptide (42-1)(human) and its related peptides . .

Result of Action

The action of Amyloid beta Peptide (42-1)(human) results in several molecular and cellular effects. It has been found to downregulate bcl-2 and increase the levels of bax . It also disrupts the function of neurons, astrocytes, and endothelial cells, inducing mitochondrial apoptotic pathways . The peptide’s aggregation and deposition lead to the formation of amyloid plaques, a major pathological hallmark of Alzheimer’s disease .

Action Environment

The action of Amyloid beta Peptide (42-1)(human) can be influenced by environmental factors. For instance, the peptide’s aggregation process can be affected by the extracellular environment . .

Biochemical Analysis

Biochemical Properties

“Amyloid beta Peptide (42-1)(human)” interacts with various enzymes, proteins, and other biomolecules. It is known to bind transient metals such as copper, zinc, and iron . In vitro, it can reduce Cu^2+ and Fe^3+ to Cu^+ and Fe^2+, respectively . It also binds to lipoproteins and apolipoproteins E and J in the cerebrospinal fluid and to HDL particles in plasma, inhibiting metal-catalyzed oxidation of lipoproteins .

Cellular Effects

“Amyloid beta Peptide (42-1)(human)” has significant effects on various types of cells and cellular processes. At higher concentrations, it increases apoptotic cell death and DNA damage . At lower concentrations, it significantly promotes cell proliferation and glial cell specification . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of “Amyloid beta Peptide (42-1)(human)” involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also involved in copper homeostasis/oxidative stress through copper ion reduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Amyloid beta Peptide (42-1)(human)” change over time. It has been observed that under oxidative stress, there is an increase in intralysosomal “Amyloid beta Peptide (42-1)(human)” content .

Dosage Effects in Animal Models

In animal models, the effects of “Amyloid beta Peptide (42-1)(human)” vary with different dosages. For instance, it has been shown that “Amyloid beta Peptide (42-1)(human)” pathology profoundly affects human astrocytes and changes their entire energy metabolism .

Metabolic Pathways

“Amyloid beta Peptide (42-1)(human)” is involved in several metabolic pathways. It is known to be involved in copper homeostasis/oxidative stress through copper ion reduction .

Transport and Distribution

“Amyloid beta Peptide (42-1)(human)” is transported and distributed within cells and tissues. It has been shown that endocytosis of “Amyloid beta Peptide (42-1)(human)” is caveolae-mediated . Following endocytosis, it is sorted by the endo-lysosomal system .

Subcellular Localization

The subcellular localization of “Amyloid beta Peptide (42-1)(human)” includes the cell membrane, perikaryon, cell projection, growth cone, clathrin-coated pit, early endosome, and cytoplasmic vesicle . It is also found in small cytoplasmic granules in both neurites and perikarya .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Amyloid beta Peptide (42-1)(human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Common solvents used in the preparation include dimethyl sulfoxide (DMSO), 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), and ammonium hydroxide (NH4OH) .

Industrial Production Methods

Industrial production of Amyloid beta Peptide (42-1)(human) often employs recombinant DNA technology. This involves the expression of the peptide in bacterial or yeast systems, followed by purification using chromatographic techniques. The use of fusion proteins, such as GroES-Ubiquitin, can enhance the yield and purity of the peptide .

Chemical Reactions Analysis

Types of Reactions

Amyloid beta Peptide (42-1)(human) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Amyloid beta Peptide (42-1)(human) is extensively used in scientific research, particularly in the study of Alzheimer’s disease. Its applications include:

    Chemistry: Studying the peptide’s aggregation properties and developing inhibitors to prevent aggregation.

    Biology: Investigating the peptide’s interactions with cellular components and its role in neurodegeneration.

    Medicine: Developing diagnostic tools and therapeutic agents targeting the peptide.

    Industry: Producing synthetic peptides for research and pharmaceutical applications .

Comparison with Similar Compounds

Amyloid beta Peptide (42-1)(human) is often compared with other amyloid beta peptides, such as Amyloid beta Peptide (40-1)(human). The key differences include:

List of Similar Compounds

  • Amyloid beta Peptide (40-1)(human)
  • Amyloid beta Peptide (38-1)(human)
  • Amyloid beta Peptide (43-1)(human)

Amyloid beta Peptide (42-1)(human) stands out due to its significant role in Alzheimer’s disease pathology and its higher aggregation and neurotoxicity compared to other amyloid beta peptides.

Properties

CAS No.

317366-82-8

Molecular Formula

C203H311N55O60S

Molecular Weight

4514 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]butanedioic acid

InChI

InChI=1S/C203H311N55O60S/c1-28-106(20)164(252-151(269)92-218-171(286)129(71-98(4)5)237-181(296)128(66-70-319-27)235-194(309)159(101(10)11)250-149(267)88-215-146(264)87-220-193(308)158(100(8)9)255-198(313)163(105(18)19)256-201(316)166(108(22)30-3)257-167(282)109(23)206)200(315)258-165(107(21)29-2)199(314)226-110(24)168(283)216-89-147(265)227-121(51-40-42-67-204)176(291)244-138(80-145(208)263)187(302)249-142(93-259)173(288)219-91-150(268)251-160(102(12)13)195(310)247-140(82-156(278)279)188(303)233-126(60-64-153(272)273)175(290)224-111(25)169(284)236-132(73-113-45-34-31-35-46-113)184(299)240-134(75-115-49-38-33-39-50-115)190(305)253-162(104(16)17)197(312)246-130(72-99(6)7)182(297)229-122(52-41-43-68-205)177(292)231-124(58-62-144(207)262)179(294)241-136(78-118-85-212-96-222-118)186(301)243-137(79-119-86-213-97-223-119)191(306)254-161(103(14)15)196(311)234-127(61-65-154(274)275)180(295)238-131(76-116-54-56-120(261)57-55-116)172(287)217-90-148(266)228-143(94-260)192(307)245-139(81-155(276)277)189(304)242-135(77-117-84-211-95-221-117)185(300)230-123(53-44-69-214-203(209)210)178(293)239-133(74-114-47-36-32-37-48-114)183(298)232-125(59-63-152(270)271)174(289)225-112(26)170(285)248-141(202(317)318)83-157(280)281/h31-39,45-50,54-57,84-86,95-112,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,211,221)(H,212,222)(H,213,223)(H,215,264)(H,216,283)(H,217,287)(H,218,286)(H,219,288)(H,220,308)(H,224,290)(H,225,289)(H,226,314)(H,227,265)(H,228,266)(H,229,297)(H,230,300)(H,231,292)(H,232,298)(H,233,303)(H,234,311)(H,235,309)(H,236,284)(H,237,296)(H,238,295)(H,239,293)(H,240,299)(H,241,294)(H,242,304)(H,243,301)(H,244,291)(H,245,307)(H,246,312)(H,247,310)(H,248,285)(H,249,302)(H,250,267)(H,251,268)(H,252,269)(H,253,305)(H,254,306)(H,255,313)(H,256,316)(H,257,282)(H,258,315)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214)/t106?,107?,108?,109-,110-,111+,112+,121-,122+,123+,124+,125+,126+,127+,128-,129-,130+,131+,132+,133+,134+,135+,136+,137+,138-,139+,140+,141+,142-,143+,158-,159-,160+,161+,162+,163-,164-,165-,166-/m0/s1

InChI Key

QBEAMNLSDYIUGM-TYMWQTOHSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C)N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC3=CNC=N3)C(=O)N[C@H](CC4=CNC=N4)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CC6=CNC=N6)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CC7=CC=CC=C7)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)CC)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C)N

sequence

One Letter Code: AIVVGGVMLGIIAGKNSGVDEAFFVLKQHHVEYGSDHRFEAD

Origin of Product

United States

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